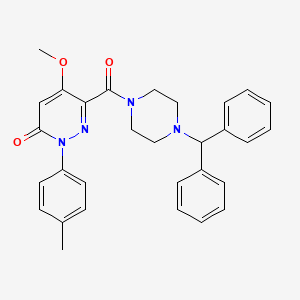

6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one" is a novel molecule that falls within the broader class of pyridazinone derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various pyridazinone derivatives and their synthesis, biological evaluation, and chemical properties, which can offer insights into the analysis of the compound .

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves multi-step reactions starting from different precursors. For instance, one study describes the synthesis of pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-ones, which are structurally related to the compound of interest, starting from 3,6-dichloro-4-pyridazinecarboxylic acid chloride and proceeding through the formation of N-(2-hydroxyphenyl)-3,6-dichloro-4-pyridazinecarboxamides . Another relevant synthesis pathway involves the conversion of 3-aryl- or 3-benzyl-6-(1-bromoalkyl/benzyl)-5-chloropyrazin-2(1H)-ones into various pyrazinone derivatives by reaction with methoxide and other nucleophiles . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate substituents at the relevant positions of the pyridazinone core.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone ring, which can be substituted with various functional groups to modulate the compound's properties. The compound of interest likely features a methoxy group at the 5-position and a p-tolyl group at the 2-position of the pyridazinone ring, as well as a benzhydrylpiperazine moiety at the 6-position. These substitutions can influence the molecule's conformation, electronic distribution, and potential binding interactions with biological targets .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo a range of chemical reactions, which can be utilized to further modify the compound or to study its reactivity. For example, the synthesis of new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives involves Friedel-Crafts acylation, cyclization, and condensation reactions . Additionally, the reactivity of a chloro derivative of a pyridazinone compound towards various nucleophiles has been studied, which could provide insights into the types of chemical transformations that the compound of interest might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-donating or withdrawing groups, as well as the overall molecular geometry, can affect these properties. While the papers provided do not directly discuss the physical and chemical properties of the specific compound , they do provide information on related compounds that can be used to infer potential properties . For instance, the introduction of a methoxy group can increase the electron density on the pyridazinone ring, potentially affecting the compound's reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Impurities

Heterocyclic compounds, including pyridazinones and their derivatives, are pivotal in the synthesis of pharmaceuticals due to their broad range of biological activities. For instance, novel methods for the synthesis of omeprazole, a proton pump inhibitor, have been developed to address pharmaceutical impurities and enhance yield and process efficiency. These methods involve novel synthetic pathways that could be applicable to similar compounds for improving their production and purity, indicating the importance of understanding and innovating in the chemical synthesis domain (S. Saini et al., 2019).

Biological Activities and Drug Development

Pyridazinone derivatives are known for their significant biological activities, including their potential as cyclooxygenase inhibitors, which have applications in treating inflammation and related conditions. Research on compounds such as ABT-963 highlights the potential of pyridazinone derivatives in developing new medications with improved selectivity and safety profiles. This underscores the critical role of heterocyclic compounds in discovering and developing new therapeutic agents (M. Asif, 2016).

Antioxidant Properties and Cellular Protection

Chromones and their derivatives, including compounds with pyridazinone structures, exhibit antioxidant properties that are beneficial in neutralizing active oxygen species and preventing cell impairment. This activity is crucial for developing agents that can mitigate oxidative stress-related diseases, indicating the potential of these compounds in medicinal chemistry and drug development (Preeti Yadav et al., 2014).

Central Nervous System (CNS) Drug Synthesis

The exploration of functional chemical groups in heterocyclic compounds, including pyridazinone derivatives, for the synthesis of novel CNS-acting drugs is a field of considerable interest. Identifying chemical groups that can lead to CNS activity opens avenues for developing new treatments for disorders such as depression, epilepsy, and Parkinson's disease. This area of research emphasizes the importance of structural diversity and chemical functionality in drug discovery (S. Saganuwan, 2017).

Wirkmechanismus

Target of Action

The primary target of this compound is the bacterium Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound has been designed and synthesized as part of a series of derivatives with anti-tubercular activity .

Result of Action

The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound is effective in inhibiting the growth or survival of this bacterium at relatively low concentrations.

Eigenschaften

IUPAC Name |

6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4O3/c1-22-13-15-25(16-14-22)34-27(35)21-26(37-2)28(31-34)30(36)33-19-17-32(18-20-33)29(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,21,29H,17-20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZDDAJMYAMGHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2527031.png)

![Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2527033.png)

![1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2527034.png)

![N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2527036.png)

![N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2527037.png)

![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2527047.png)